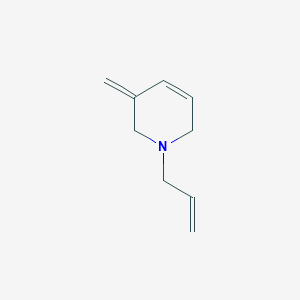
3-Methylidene-1-prop-2-enyl-2,6-dihydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by its unique structure, which includes an allyl group and a methylene group attached to a tetrahydropyridine ring. Tetrahydropyridines are known for their biological and pharmacological activities, making them of significant interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the palladium-catalyzed cyclization-Heck reaction of allenamides. This method allows for the efficient one-pot construction of functionalized tetrahydropyridines, featuring a nonconjugated diene with both endo-enamine and exocyclic double bonds .
Industrial Production Methods: While specific industrial production methods for 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
化学反応の分析
Types of Reactions: 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The allyl and methylene groups can participate in substitution reactions, leading to the formation of various substituted tetrahydropyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated tetrahydropyridines.
科学的研究の応用
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For instance, similar compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) exert their effects by inhibiting mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This mechanism is relevant in the context of neurotoxicity and neurodegenerative diseases.
類似化合物との比較
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Comparison: 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine is unique due to the presence of both an allyl and a methylene group, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
176249-79-9 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC名 |
3-methylidene-1-prop-2-enyl-2,6-dihydropyridine |
InChI |
InChI=1S/C9H13N/c1-3-6-10-7-4-5-9(2)8-10/h3-5H,1-2,6-8H2 |
InChIキー |
WWBVNCQAHLSEKG-UHFFFAOYSA-N |
SMILES |
C=CCN1CC=CC(=C)C1 |
正規SMILES |
C=CCN1CC=CC(=C)C1 |
同義語 |
Pyridine, 1,2,3,6-tetrahydro-3-methylene-1-(2-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















